N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide
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Overview
Description
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound with a unique structure that combines an adamantane moiety with a thiazole ring and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and biological activity.
Materials Science: The compound’s adamantane moiety makes it useful in the design of new materials with enhanced stability and mechanical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
Uniqueness
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2OS/c16-7-13(19)18-14-17-8-12(20-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h8-11H,1-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVNMRVAMLZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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